3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
Description
3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine is a bicyclic heterocyclic compound featuring a fused cycloheptane-thiophene-pyrimidine scaffold. The benzyl group at position 3 and the imine moiety at position 4 distinguish it structurally and functionally.
Its cycloheptane ring introduces conformational flexibility compared to smaller cyclic analogs.
Properties
IUPAC Name |
4-benzyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c19-17-16-14-9-5-2-6-10-15(14)22-18(16)20-12-21(17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYOKCVWOQCLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983755 | |
| Record name | 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6518-89-4 | |
| Record name | 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core[_{{{CITATION{{{1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8 ...](https://storage.googleapis.com/journal-uploads/ejpmr/article_issue/1496292308.pdf). This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate pyrimidine precursors[{{{CITATION{{{1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 .... The benzyl group is then introduced through a subsequent alkylation reaction[{{{CITATION{{{_1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Imine Group
The 4-imine group participates in nucleophilic addition and substitution reactions:
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Hydrolysis : Forms 4-keto derivatives under acidic or basic conditions .
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Condensation : Reacts with primary amines to form Schiff bases.
Table 2: Imine Reactivity
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Hydrolysis | H₂O/H⁺ or NH₂NH₂·H₂O | 4-Keto analog | Bioactive intermediate |
| Schiff base formation | R-NH₂, EtOH, Δ | N-substituted derivatives | Antimicrobial agents |
Thieno Ring Modifications
The thiophene moiety undergoes electrophilic substitution and cross-coupling:
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Sulfonation : Reacts with alkyl/aryl sulfonyl chlorides at the sulfur atom.
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Halogenation : Bromine or chlorine introduces halogens at the α-position of the thiophene ring .
Table 3: Thiophene Functionalization
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Sulfanyl substitution | R-SH, K₂CO₃, DMF | 2-position | Enhanced solubility |
| Buchwald-Hartwig coupling | Pd(dba)₂, XPhos | 5/6-position | Aryl/heteroaryl derivatives |
Benzyl Group Reactions
The 3-benzyl substituent can be modified via:
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Hydrogenolysis : Pd/C-mediated cleavage yields the de-benzylated analog .
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Oxidation : KMnO₄ converts the benzyl group to a carboxylic acid .
Comparative Reactivity with Analogues
Structural analogs exhibit varied reactivity due to ring size and substituents:
Table 4: Reactivity Comparison
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
Studies have also highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. The compound has been tested against a range of bacterial strains and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research suggests that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Material Science Applications
Polymer Chemistry
The unique structure of this compound makes it a candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .
Electrochemical Applications
Research has explored the use of this compound in electrochemical sensors. Its ability to participate in redox reactions makes it suitable for detecting various analytes. Studies have reported on its application in sensors for glucose and other biomolecules .
Case Studies
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a derivative of the compound showed IC50 values in the low micromolar range against several cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the anticancer efficacy .
- Antimicrobial Testing : In a clinical setting, derivatives were tested against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial growth compared to controls, suggesting potential for development into new antimicrobial agents .
- Material Development : A research group synthesized a polymer incorporating the compound and evaluated its mechanical properties. The modified polymer exhibited improved tensile strength and thermal resistance compared to unmodified counterparts .
Mechanism of Action
The mechanism by which 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or proteins involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (Compound 3, )
- Structure : Replaces the imine with a chlorine atom at position 4.
- Properties : Serves as a key intermediate for synthesizing sulfonamide derivatives via nucleophilic substitution. The chlorine enhances electrophilicity compared to the imine group in the target compound.
- Synthesis : Prepared via cyclization and chlorination steps, as outlined in .
7-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (11d, )
- Structure: Incorporates a pyridine ring fused to thieno-pyrimidine, with a thioxo (C=S) group at position 2.
- Properties : Higher thermal stability (m.p. >300°C) due to extended conjugation and hydrogen bonding from the thioxo group. IR peaks at 1,689 cm⁻¹ (C=O) and 1,523 cm⁻¹ (C=C) confirm the scaffold .
Substituent Modifications
Dual EGFR/VEGFR-2 Inhibitors ()
- Activity : Derivatives like 4a–c (sulfonamide-linked) exhibit anticancer properties via dual kinase inhibition. The cyclohepta ring’s flexibility may enhance target binding compared to smaller rings.
- Comparison : The target compound’s imine group could mimic the sulfonamide’s hydrogen-bonding capacity, warranting further bioactivity studies .
Physicochemical and Spectroscopic Data
Biological Activity
The compound 3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine is a novel derivative of thieno[2,3-d]pyrimidine, a class known for its diverse biological activities. This article explores the biological activity of this compound based on various studies and findings.
Structural Characteristics
The compound's structure features a thieno[2,3-d]pyrimidine core fused with a cycloheptane ring and a benzyl substituent. This unique configuration is believed to contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as antitumor agents. For instance, compounds structurally related to This compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Induces apoptosis and inhibits migration |
| 12e | WSU-DLCL-2 | 0.95 | Low toxicity against HEK293T cells (CC50 = 15.09 μM) |
| 12e | K562 | 1.68 | Affects cell morphology significantly |
These findings suggest that derivatives of thieno[2,3-d]pyrimidines can be developed as effective antitumor agents due to their ability to induce apoptosis in cancer cells and inhibit their migration .
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties. In one study involving various derivatives:
- Compounds were screened against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative).
- Notable antibacterial activity was observed compared to standard drugs.
- Antifungal efficacy was also noted against Aspergillus niger and Candida albicans , indicating a broad spectrum of antimicrobial activity .
The mechanisms through which thieno[2,3-d]pyrimidines exert their biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit phosphodiesterases and tyrosine kinases.
- Interaction with Cellular Pathways : The compounds may interact with pathways involved in inflammation and cell proliferation due to their structural similarity to purines .
- Photodynamic Activity : Certain thieno derivatives exhibit photodynamic properties that enhance their efficacy against cancer cells under light exposure .
Case Studies
Several case studies have demonstrated the effectiveness of thieno[2,3-d]pyrimidines in clinical settings:
- A study on EZH2 inhibitors revealed that specific modifications in the thieno structure significantly improved antitumor activity while reducing toxicity in normal cells .
- Another research highlighted the potential of these compounds in treating inflammatory diseases due to their ability to modulate immune responses .
Q & A
Q. What are the standard synthetic routes for 3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine?
The compound is synthesized via cyclocondensation of precursors such as 2-amino-thiophene carboxamides and aldehydes. Key steps include:
- Refluxing azomethine intermediates in glacial acetic acid with DMSO to promote heterocyclization .
- Recrystallization from acetic acid for purification.
- Characterization via -NMR, -NMR, and IR spectroscopy to confirm structural integrity .
Q. How are structural ambiguities resolved during synthesis?
Advanced spectroscopic techniques are critical:
- NMR spectroscopy identifies proton environments and ring fusion patterns (e.g., cyclohepta vs. cyclopenta rings) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography resolves stereochemical uncertainties, particularly for fused-ring systems .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic yields?
- Reaction parameter screening : Use DFT calculations to model transition states and identify optimal temperatures, solvent polarities, or catalysts (e.g., acetic acid vs. ionic liquids) .
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to pinpoint bottlenecks (e.g., slow cyclization steps) .
- Byproduct analysis : Molecular dynamics (MD) simulations predict side reactions (e.g., dimerization) under varying conditions .
Q. What strategies address contradictions between predicted and observed biological activity?
- Purity validation : Ensure compound purity via HPLC (>95%) to rule out inactive impurities .
- Conformational analysis : Compare docking-predicted binding poses (e.g., tyrosinase inhibition ) with experimental IC values. Discrepancies may arise from unaccounted protein flexibility or solvent effects .
- Assay validation : Test activity across multiple assays (e.g., enzymatic vs. cellular) to confirm target specificity .
Q. How to design SAR studies for cyclohepta-thieno-pyrimidine derivatives?
- Substituent libraries : Systematically vary benzyl groups (e.g., electron-withdrawing vs. donating substituents) and assess impacts on bioactivity .
- Docking-driven SAR : Prioritize substituents predicted to enhance hydrogen bonding (e.g., 2,4-dihydroxybenzene in compound 4g ).
- Free energy perturbation (FEP) : Quantify substituent contributions to binding affinity using MD simulations .
Q. What experimental designs minimize variability in biological testing?
Adopt split-plot designs for multi-factor experiments:
- Controlled variables : Fix synthesis batches, solvent residues, and storage conditions .
- Replication : Use ≥4 replicates per condition to account for biological variability .
- Blinding : Mask compound identities during assay execution to reduce bias .
Methodological Challenges
Q. How to handle low yields in large-scale synthesis?
- Solvent optimization : Replace glacial acetic acid with recyclable solvents (e.g., PEG-400) to improve scalability .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps .
Q. What advanced techniques validate mechanistic hypotheses for bioactivity?
- Isotopic labeling : Use -labeled intermediates to trace metabolic pathways or degradation products .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for structure-guided optimization .
Data Interpretation
Q. How to reconcile conflicting spectral data for isomeric byproducts?
Q. What statistical tools are recommended for multi-parametric SAR analysis?
- Multivariate regression : Corrogate substituent properties (e.g., logP, molar refractivity) with bioactivity .
- Machine learning : Train random forest or SVM models on datasets ≥50 compounds to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
